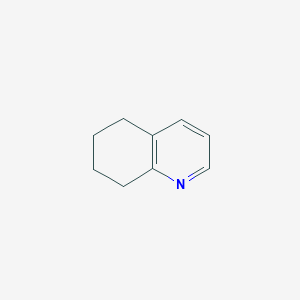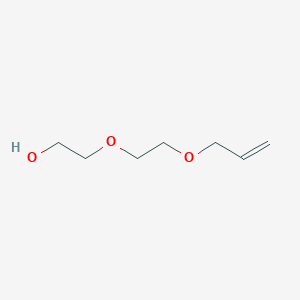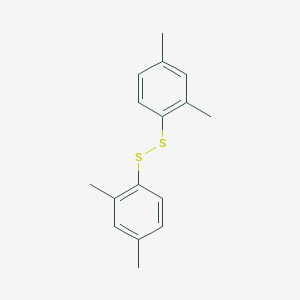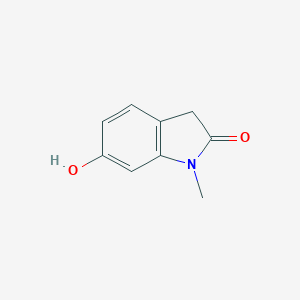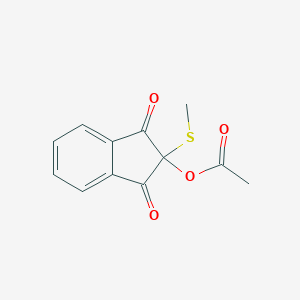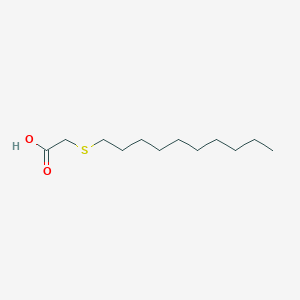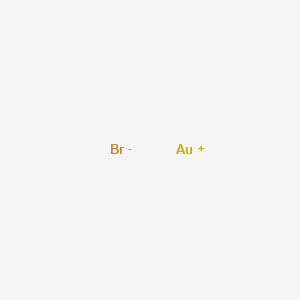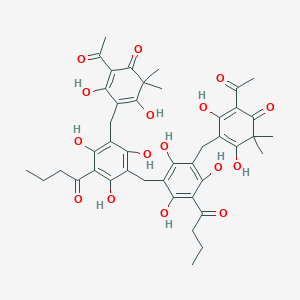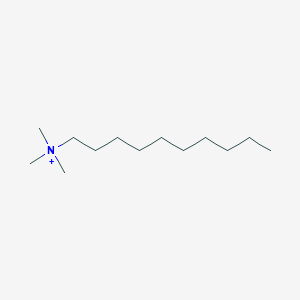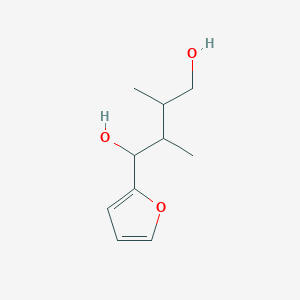
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 1-(2-furyl)-2,3-dimethyl-1-butanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the furan ring.
科学研究应用
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol has several applications in scientific research:
作用机制
The mechanism of action of 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
2,5-Dimethylfuran:
Furfuryl alcohol: Used in the production of resins and polymers.
Uniqueness: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is unique due to its specific structure, which combines a furan ring with a butanediol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
10564-02-0 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C10H16O3/c1-7(6-11)8(2)10(12)9-4-3-5-13-9/h3-5,7-8,10-12H,6H2,1-2H3 |
InChI 键 |
VSVGERRGVUVKFX-UHFFFAOYSA-N |
SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
规范 SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
同义词 |
1-(2-Furanyl)-2,3-dimethyl-1,4-butanediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



